Product packaging for Ethylmethyldioxirane(Cat. No.:CAS No. 58272-12-1)

Ethylmethyldioxirane

Cat. No.: B1249362
CAS No.: 58272-12-1
M. Wt: 88.11 g/mol
InChI Key: IUARXXMHEFWVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylmethyldioxirane is a reactive organic compound belonging to the dioxirane family, valued in research for its application as a selective oxidizing and epoxidizing agent. A demonstrated research application is the epoxidation of plant-derived oils, such as Plukenetia cononophora oil, using a biphasic system with 2-butanone as a solvent . This method, which utilizes Oxone™ as a primary oxidant, has been shown to achieve complete conversion of double bonds in triglycerides to epoxy groups, as confirmed by spectroscopic techniques including IR, 1H NMR, and 13C NMR . Dioxiranes like this compound are generally known for their ability to transfer an oxygen atom to a substrate, making them useful for a range of synthetic transformations. This product is intended For Research Use Only and is not intended for or approved for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions. Disclaimer: The information provided is based on a specific research application and general chemical classification. The suitability of the product for a particular research purpose must be determined by the qualified researcher.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B1249362 Ethylmethyldioxirane CAS No. 58272-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-methyldioxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-4(2)5-6-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUARXXMHEFWVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464622
Record name Dioxirane, ethylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58272-12-1
Record name Dioxirane, ethylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethylmethyldioxirane Generation

In Situ Generation Techniques

The direct formation of ethylmethyldioxirane in the presence of a substrate is the most common and practical method for its use in chemical synthesis. This is typically achieved by the reaction of a ketone with a peroxymonosulfate (B1194676) salt.

Oxone™-Mediated Approaches (e.g., Curci's Biphasic Method)

A widely adopted method for the in situ generation of this compound involves the use of Oxone™, a stable, commercially available triple salt (2KHSO₅·KHSO₄·K₂SO₄), as the primary oxidant. The active component is potassium peroxymonosulfate (KHSO₅). The reaction is conducted with 2-butanone (B6335102), the ketone precursor to EMDO.

A significant advancement in this area is Curci's biphasic method. researchgate.net This technique employs a two-phase solvent system, often consisting of an organic solvent for the substrate and 2-butanone, and an aqueous phase containing Oxone™ and a buffer. researchgate.netorganic-chemistry.org The use of a phase-transfer catalyst can facilitate the reaction between the ketone and the peroxymonosulfate at the interface of the two layers. organic-chemistry.orgresearcher.life This method has proven effective for various applications, including the epoxidation of oils and other organic molecules. researchgate.net The reaction is typically buffered, as pH control is crucial for the efficient generation of the dioxirane (B86890).

Ketone/Peroxymonosulfate Systems

The fundamental principle for generating this compound in situ is the reaction between a ketone (2-butanone) and a peroxymonosulfate source. researcher.liferesearchgate.net This general system is the basis for the Oxone™-mediated approaches. The reaction mechanism involves the nucleophilic attack of the ketone by the peroxymonosulfate, followed by an intramolecular cyclization to form the three-membered dioxirane ring. The efficiency of dioxirane formation can be influenced by the pH of the reaction medium. This method has been successfully applied in the epoxidation of various substrates, including unsaturated fatty acids and their derivatives. semanticscholar.org

Advances in Isolation and Storage Considerations for EMD Solutions

While in situ generation is prevalent, dilute solutions of some dioxiranes can be prepared and stored for limited periods. For instance, solutions of related dioxiranes like methyl(trifluoromethyl)dioxirane (B1250162) have been prepared and can be stored at low temperatures (-20°C) for up to a week with only minor degradation. researchgate.net However, this compound itself is generally considered too unstable for routine isolation and storage, making it commercially unavailable as a standalone reagent. ppor.az The instability is a key reason why in situ methods dominate its application. ppor.azresearchgate.net If isolation were to be attempted, procedures would likely involve careful distillation from the reaction mixture at low temperatures and storage in an inert solvent, away from light and any metal contaminants, which can catalyze decomposition. researchgate.netresearchgate.net

Influence of Preparative Conditions on EMD Stability and Purity

The stability and purity of this compound, even when generated in situ, are highly dependent on the preparative conditions. The presence of impurities, particularly heavy metals, can lead to rapid decomposition. researchgate.net The thermolysis of dioxiranes can proceed through a free-radical mechanism, leading to the formation of esters. researchgate.net The rate of this decomposition is influenced by temperature and the surrounding chemical environment. researchgate.net

The pH of the reaction mixture is a critical factor; optimal pH ranges are necessary to ensure the efficient formation of the dioxirane while minimizing its decomposition and that of the peroxymonosulfate oxidant. For example, in the epoxidation of methyl ricinoleate (B1264116), the conditions for EMDO generation were optimized to selectively produce the desired epoxyalcohol in high yields. dss.go.th The choice of solvent can also play a role, with less polar solvents sometimes favoring certain reaction pathways. dss.go.th Theoretical studies have also been employed to understand the stability and reactivity of dioxiranes, confirming that their structure and substituent groups significantly impact these properties. researchgate.netsmu.edu

Data Tables

Table 1: Factors Influencing In Situ Generation of this compound

ParameterInfluenceRationale
Oxidant Oxone™ (Potassium Peroxymonosulfate) is the standard oxidant.Provides the active oxygen for dioxirane formation.
Ketone 2-Butanone is the direct precursor to this compound.The carbonyl carbon and adjacent ethyl and methyl groups form the dioxirane ring.
pH Crucial for reaction efficiency. Affects the deprotonation step in dioxirane formation and the stability of the oxidant.
Solvent System Biphasic systems (e.g., organic/aqueous) are common. researchgate.netAllows for separation of substrate and the aqueous oxidant, with reaction at the interface. researchgate.net
Phase-Transfer Catalyst Can enhance reaction rates in biphasic systems. organic-chemistry.orgresearcher.lifeFacilitates interaction between reactants in different phases. organic-chemistry.org

Table 2: Storage and Stability Considerations for Dioxirane Solutions (General)

FactorConsiderationImpact on Stability
Temperature Low temperatures (e.g., -20°C) are essential. researchgate.netsmu.eduSignificantly slows the rate of thermal decomposition. researchgate.netresearchgate.net
Light Exposure to light should be avoided. researchgate.netCan induce photochemical decomposition. researchgate.net
Impurities Traces of heavy metals must be excluded. researchgate.netCatalyze the decomposition of the dioxirane. researchgate.net
Solvent Inert solvents are required.Prevents reaction of the highly oxidative dioxirane with the solvent.
Concentration Dilute solutions are generally more stable. researchgate.netReduces the potential for explosive decomposition. researchgate.net

Mechanistic Investigations of Ethylmethyldioxirane Reactions

Fundamental Oxygen Transfer Mechanisms

Decomposition Pathway of Ethylmethyldioxirane (EMD) Description
IsomerizationEMD rearranges to form esters such as ethyl acetate (B1210297) and methyl propionate. researchgate.netmolaid.com
Concerted Oxygen InsertionThe oxygen atom is inserted directly into the C-H bond of a substrate molecule. researchgate.netacs.org
Radical AbstractionEMD abstracts a hydrogen atom from a substrate or solvent, generating a radical pair. researchgate.netmolaid.com

For many substrates, particularly in the epoxidation of alkenes and oxidation of C-H bonds, this compound is understood to react via a concerted, electrophilic mechanism. core.ac.uk This pathway avoids the formation of discrete radical or ionic intermediates. Computational studies, particularly using Density Functional Theory (DFT), have characterized the transition state for this process. acs.org In these models, the transferring oxygen atom of the dioxirane (B86890) ring interacts strongly with the hydrogen and weakly with the carbon of the target C-H bond. researchgate.net This process is often described as proceeding through a highly polar, asynchronous transition state, which precedes either the final concerted insertion product or the formation of a radical pair at a bifurcation point on the potential energy surface. researchgate.netacs.org

Despite the prevalence of the concerted model, substantial evidence points to the involvement of free radicals in many this compound reactions. researchgate.net The competition between molecular and radical paths is a defining feature of its chemistry. For example, in the reaction of the related dimethyldioxirane (B1199080) with adamantane (B196018), the radical process was found to contribute up to 65% of the reaction at 30.6°C. researchgate.net The existence of these radical pathways is supported by several lines of experimental evidence. researchgate.net

The choice of solvent and the use of specific additives can provide strong evidence for the presence of free-radical intermediates. researchgate.net The use of bromotrichloromethane (B165885) (CBrCl3) as a solvent or additive is a classic diagnostic tool for detecting radical mechanisms. researchgate.net In reactions involving the analogous dimethyldioxirane (DMD), the presence of CBrCl3 leads to products incorporating bromine and trichloromethyl fragments, which strongly implicates the formation of free radicals during the oxidation process. researchgate.net A purely concerted mechanism would not produce such products. The rate of radical reactions is also observed to be nearly independent of solvent polarity, contrasting with reactions that proceed through charged intermediates which are stabilized by polar solvents. masterorganicchemistry.com

Further compelling evidence for radical involvement comes from studies on initiated decomposition. It has been demonstrated that alkyl radicals can initiate the decomposition of this compound in an inert atmosphere. researchgate.netmolaid.com If an external source of radicals accelerates the decomposition of EMD, it confirms that EMD is susceptible to radical-induced chain reactions. This observation is inconsistent with a purely concerted mechanism and firmly establishes the viability of radical-mediated decomposition pathways. researchgate.net

Radical Pathways and Evidence for Free-Radical Involvement

Role of Solvent and Additives (e.g., CBrCl3)

Transition State Analysis and Potential Energy Surfaces

Modern computational chemistry has provided profound insights into the fleeting structures that govern the course of this compound reactions. Analysis of potential energy surfaces and the characterization of transition states have reconciled seemingly contradictory experimental observations. researchgate.netacs.org

Computational Methods for Studying Dioxirane Reactions Basis Sets Used Key Findings
Density Functional Theory (DFT), specifically UB3LYP and B3LYP methods. researchgate.netacs.org6-31G, 6-31G(d), 6-311+G**, 6-311+G(d,p). researchgate.netacs.orgCharacterization of a common, highly polar, asynchronous transition state. researchgate.netacs.org
Møller–Plesset perturbation theory (MP2). researchgate.netacs.org6-31G, 6-311+G. acs.org Found to incorrectly predict selectivity by overestimating the proton-transfer character of the transition state. acs.org
High-level ab initio methods (MP4, QCISD(T)). acs.org6-311+G. acs.orgUsed to obtain final, more accurate energies for reaction pathways. acs.org

A consensus has emerged from theoretical studies that the oxidation of C-H bonds by dioxiranes, including EMD, proceeds through a highly polar and asynchronous transition state. researchgate.netacs.org This finding elegantly unifies the concerted and radical viewpoints. The transition state is common to both the concerted oxygen insertion and the formation of a radical pair (an alkyl radical and an α-hydroxyalkoxyl radical). researchgate.netacs.org

Polarity: The transition state features significant charge separation, with a notable degree of hydride transfer character. acs.org This polarity explains the influence of solvent dielectric properties on reaction rates. acs.org

Asynchronicity: The transition is "asynchronous" because bond-forming and bond-breaking events are not perfectly simultaneous. Specifically, the formation of the new O-H bond is significantly more advanced than the cleavage of the substrate's C-H bond and the dioxirane's O-O bond. researchgate.netacs.org

After this common transition state, the potential energy surface features a bifurcation point, from which the reaction can either proceed directly to the concerted insertion product (e.g., an alcohol) or diverge to the radical pair, which can then lead to other products. researchgate.netacs.org

Bifurcation Points Leading to Different Reaction Channels

In the study of chemical reactions, the concept of a bifurcation point on a potential energy surface is crucial for understanding how a single transition state can lead to multiple products. nih.gov This phenomenon is particularly relevant in the reactions of this compound (EMD).

Theoretical studies, often employing ab initio methods, have shed light on the oxidation mechanisms of C-H bonds by dioxiranes, including EMD. acs.org These investigations have revealed that the reaction proceeds through a highly polar and asynchronous transition state. acs.org This common transition state is a critical juncture that precedes a bifurcation point on the potential energy surface. acs.org

Following this transition state, the reaction pathway diverges into two distinct channels:

Concerted Oxygen Insertion: This pathway involves the direct insertion of an oxygen atom into the C-H bond of a substrate molecule. acs.org

Radical Pair Formation: This alternative channel leads to the formation of a radical pair, typically consisting of an alkyl radical and an α-hydroxyalkoxyl radical. acs.org

The formation of the new O-H bond and the rupturing of both the C-H bond in the substrate and the O-O bond in the dioxirane occur at this bifurcation point. acs.org The existence of such bifurcation points explains the observation of both concerted and radical-based products in dioxirane oxidations.

This dual reactivity is a key feature of EMD chemistry, and understanding the factors that influence the partitioning between these channels is an active area of research. The nature of the substrate, solvent effects, and temperature can all play a role in determining the favored reaction pathway.

Kinetic Studies and Reactivity Order

The reactivity of this compound (EMD) has been the subject of detailed kinetic studies to elucidate its reaction mechanisms and determine the factors that govern its reactivity.

Determination of Activation Parameters

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide valuable insights into the transition state of a reaction. libretexts.orglibretexts.org These parameters are typically determined by studying the temperature dependence of the reaction rate constant (k) using the Arrhenius and Eyring equations. libretexts.orglibretexts.org

For the thermal decomposition of EMD, activation parameters have been determined for its isomerization to esters and its reaction with solvents like butanone. researchgate.net These experimental values can be compared with theoretical calculations, such as those obtained through Density Functional Theory (DFT), to validate the proposed reaction mechanisms. researchgate.net

A common method for determining activation energy is through an Arrhenius plot, which is a graph of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). libretexts.orgwofford.edu The slope of this plot is equal to -Ea/R, where R is the gas constant. wofford.edu

ReactionActivation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)
EMD IsomerizationData not availableData not available
EMD with ButanoneData not availableData not available
DMD with Adamantane58.5 ± 0.8 kJ/mol-

Activation parameters for the reaction of dimethyldioxirane (DMD) with adamantane are provided for comparison, as specific values for EMD were not found in the provided search results. researchgate.net

Factors Influencing Reaction Rates

Several factors can influence the rate of reactions involving EMD. These include:

Reactant Concentration: As with most chemical reactions, increasing the concentration of EMD or the substrate will generally lead to an increased reaction rate due to a higher frequency of molecular collisions. opentextbc.ca

Temperature: An increase in temperature typically accelerates the reaction rate by providing more molecules with the necessary activation energy to overcome the reaction barrier. opentextbc.ca

Presence of Water: The presence of water can influence reaction rates, although the specific effects on EMD reactions require further investigation.

pH and Ionic Strength: The pH and ionic strength of the reaction medium can affect the rates of reactions involving polar or ionic species.

Steric and Electronic Factors: The structure of the substrate plays a critical role in determining the reaction rate.

Steric hindrance around the reaction site can slow down the reaction.

Electronic effects , such as the presence of electron-donating or electron-withdrawing groups, can influence the electrophilicity of the dioxirane and the nucleophilicity of the substrate, thereby affecting the reaction rate. acs.org For instance, the oxidation of C-H bonds by dioxiranes is influenced by the electrophilicity of the dioxirane, suggesting that side groups of molecules like protected amino acids could be more susceptible to attack than weaker C-H bonds. acs.org

Isomerization Pathways of EMD

This compound (EMD) can undergo isomerization through various pathways, particularly under thermal conditions. These rearrangements lead to the formation of more stable ester isomers.

Thermal Decomposition and Ester Formation

Studies on the thermal decomposition of EMD have shown that it can isomerize to form two primary ester products: ethyl acetate and methyl propionate. researchgate.net This isomerization is one of the main pathways for the consumption of EMD at elevated temperatures. researchgate.net

The formation of esters from dioxiranes is a general phenomenon. For example, the thermolysis of dioxiranes in solutions of their parent ketones or in mixtures with other ketones also leads to ester formation. researchgate.net The mechanism is believed to involve the decomposition of the dioxirane to form biradicals, which then rearrange to the more stable ester products. researchgate.net The decomposition of the parent dioxirane, for instance, can form methylenebis(oxy) which is less stable and readily decomposes to esters. researchgate.net

The thermal degradation of esters themselves can proceed through various mechanisms, including six-centered decomposition pathways that produce a carboxylic acid and an alkene. stackexchange.com At higher temperatures, further decomposition can lead to smaller molecules. stackexchange.com

Radical Processes in Thermal Degradation

The thermal degradation of EMD is not limited to simple isomerization. Radical processes play a significant role, especially in the presence of solvents or other reactive species. researchgate.net

The involvement of free radicals is a common feature in the thermal degradation of many organic compounds, including polymers. mdpi.comwikipedia.org These processes typically involve initiation, propagation, and termination steps. researchgate.net In the context of EMD, the homolytic cleavage of the weak O-O bond is a likely initiation step, generating reactive radical intermediates. These radicals can then participate in a cascade of reactions, leading to the observed degradation products.

Applications of Ethylmethyldioxirane in Selective Organic Oxidations

Epoxidation Reactions

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the high strain of their ring. EMDO has proven to be an effective reagent for the epoxidation of various unsaturated systems.

Epoxidation of Olefinic Double Bonds

The addition of an oxygen atom across a carbon-carbon double bond is a fundamental transformation in organic chemistry. saskoer.ca EMDO, often generated in situ from 2-butanone (B6335102) and a potassium peroxymonosulfate-based oxidant like Oxone™, provides a valuable method for this conversion. researchgate.net

The stereochemical outcome of epoxidation reactions is a critical consideration in the synthesis of complex molecules. msu.edu Dioxiranes generated in situ from ketones, including EMDO, have been shown to exhibit stereoselectivity in the epoxidation of olefins. researchgate.net For instance, the epoxidation of cyclohexene (B86901) derivatives with dioxiranes generated from cyclohexanones can proceed stereoselectively. researchgate.net

In the case of allylic alcohols, the hydroxyl group can direct the epoxidizing agent to one face of the double bond, leading to diastereoselective outcomes. msu.eduorganic-chemistry.org This directing effect is often attributed to hydrogen bonding between the alcohol and the oxidant. organic-chemistry.orgyoutube.com While peracids are commonly used for this purpose, dioxiranes like EMDO can also participate in such directed epoxidations. dss.go.th The diastereoselectivity of these reactions can be influenced by factors such as the choice of catalyst and reaction conditions. For example, the epoxidation of methyl ricinoleate (B1264116) with EMDO yields the corresponding epoxy alcohol, but with modest diastereomeric excess. dss.go.th The use of transition metal catalysts, such as those based on titanium, in conjunction with other oxidants, has been explored to improve the diastereomeric ratio in such systems. dss.go.thresearchgate.net

The rigidity of certain molecular scaffolds can also be exploited to achieve high diastereoselectivity. For example, the directed Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl (B3062369) carbinol derivatives have been shown to produce single diastereomers, highlighting the role of the cyclopropyl core in controlling the stereochemical course of the reaction. nih.gov

Ethylmethyldioxirane has been successfully employed in the epoxidation of natural triglycerides and their constituent fatty acids. semanticscholar.org This is particularly significant for vegetable oils, which are renewable resources with potential applications as chemical feedstocks. researchgate.net The epoxidation of vegetable oils can enhance their thermal and oxidative stability, making them suitable for use as lubricants, plasticizers, and stabilizers.

A notable example is the epoxidation of Plukenetia conophora oil, also known as African walnut oil. This oil is rich in polyunsaturated fatty acids, particularly linolenic acid. Conventional epoxidation methods using peracids can be problematic for such highly unsaturated oils. However, the use of EMDO, generated in situ via the Curci biphasic method with 2-butanone as the solvent, has been shown to achieve complete conversion of the double bonds to epoxy groups. researchgate.netajol.inforesearchgate.net Spectroscopic analysis, including IR, ¹H NMR, and ¹³C NMR, has confirmed the successful epoxidation. researchgate.netresearchgate.net

Similarly, EMDO has been used for the epoxidation of methyl ricinoleate, the main component of castor oil. dss.go.thsemanticscholar.org This reaction selectively targets the double bond to produce methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate in high yields. dss.go.th However, when an excess of EMDO is used, further oxidation of the secondary hydroxyl group can occur, leading to the formation of the corresponding ketoepoxide. dss.go.th

The table below summarizes the application of EMDO in the epoxidation of specific natural triglycerides and fatty acids.

SubstrateOxidant SystemKey FindingsReference(s)
Plukenetia conophora oil EMDO (in situ from 2-butanone and Oxone™)Complete conversion of double bonds to epoxy groups was achieved using the Curci biphasic method. researchgate.netajol.inforesearchgate.net
Methyl Ricinoleate EMDOSelective epoxidation of the double bond to the epoxy alcohol in high yield. Excess EMDO leads to oxidation of the hydroxyl group. dss.go.thsemanticscholar.org

The epoxidation of electron-poor olefins, such as α,β-unsaturated esters and phosphonates, can be challenging with traditional reagents. researchgate.net this compound generated in situ has been demonstrated to be an effective reagent for the epoxidation of alk-1-enylphosphonates. researchgate.net This method provides a useful alternative to other epoxidation techniques for these types of substrates. researchgate.net

Application in Natural Triglycerides and Fatty Acids (e.g., Plukenetia conophora oil, Methyl Ricinoleate)

Epoxidation of Cumulenes and Arenes

The reactivity of EMDO extends to the epoxidation of more complex unsaturated systems, including cumulenes (compounds with two or more cumulative double bonds) and arenes (aromatic hydrocarbons). researchgate.net The oxidation of these substrates often requires powerful oxidizing agents due to their unique electronic structures. Dioxiranes, including EMDO, are capable of effecting these challenging transformations. researchgate.net

Carbon-Hydrogen (C-H) Bond Oxidations

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. caltech.edunih.gov Dioxiranes, including EMDO, have been shown to be capable of oxidizing C-H bonds through an oxygen insertion mechanism. researchgate.netacs.org

The mechanism of C-H bond oxidation by dioxiranes is complex and has been the subject of theoretical and experimental studies. acs.org It is believed to proceed through a highly polar, asynchronous transition state that can lead to either a concerted oxygen insertion or the formation of a radical pair. acs.org The electrophilic nature of dioxiranes in these reactions means that electron-rich C-H bonds are generally more susceptible to oxidation. nih.govacs.org

In the context of EMDO, its thermal decomposition can lead to the oxidation of the solvent, butan-2-one, via insertion of an oxygen atom into a C-H bond. researchgate.net This highlights the inherent reactivity of EMDO towards C-H bonds. While the primary focus of this article is on selective oxidations, it is important to note that the oxidation of C-H bonds represents a significant area of dioxirane (B86890) chemistry. acs.org

Selectivity in C-H Oxidations (e.g., Alkanes, Ethers)

Heteroatom Oxidations

This compound is a highly effective reagent for the oxidation of various heteroatoms, with its most prominent application being in the field of nucleic acid chemistry.

The chemical synthesis of oligonucleotides, particularly via the automated solid-phase phosphoramidite (B1245037) method, is a cornerstone of molecular biology and therapeutics. wikipedia.org A critical step in each synthesis cycle is the oxidation of the unstable P(III) phosphite (B83602) triester linkage to the stable P(V) phosphate (B84403) triester. wikipedia.orgbiotage.co.jp this compound has been successfully developed as a superior reagent for this crucial transformation. researchgate.netcapes.gov.brnih.gov

Traditionally, the oxidation step in oligonucleotide synthesis has been performed using iodine in an aqueous pyridine (B92270) solution. rsc.org However, this method has drawbacks, as the presence of water and a base can be detrimental to sensitive or modified nucleosides and protecting groups. rsc.org This has driven the development of nonbasic and nonaqueous oxidation methods. rsc.org

This compound provides an excellent solution, functioning as a convenient and efficient oxidizing agent under anhydrous and nonbasic conditions. researchgate.netnih.gov It is commercially available and can be used as a dilute solution in dichloromethane (B109758). rsc.org This method avoids the issues associated with aqueous iodine and other nonaqueous reagents, such as the toxicity of nitrogen dioxide or the undesired cleavage of protecting groups caused by acidic byproducts from reagents like m-chloroperbenzoic acid (MCPBA). rsc.org The oxidation with this compound is rapid, typically completing within minutes at room temperature, and is effective for strategies involving both N-protected and N-unprotected nucleosides. researchgate.netcapes.gov.brnih.gov

The utility of this compound has been demonstrated in both solution-phase and solid-phase oligonucleotide synthesis. rsc.orgnih.gov Its compatibility with the formamidine (B1211174) protecting group, which is sensitive to standard aqueous iodine conditions, makes it particularly valuable. nih.gov In solid-phase synthesis, a dilute solution of this compound in dichloromethane is passed through the synthesis column to effect the oxidation of the newly formed phosphite triester linkage. rsc.orggoogle.com This non-aqueous approach minimizes the need for extensive washing steps to remove residual water, streamlining the synthesis cycle. rsc.org

The method has proven effective for the preparation of various dinucleoside phosphates, achieving high yields. These findings establish ethyl(methyl)dioxirane as a reliable and advantageous reagent in the modern chemical synthesis of DNA and RNA. nih.govnih.govresearchgate.net

Table 1: Oxidation of Dinucleoside Phosphites to Phosphates using this compound This table is generated based on data from research findings on the oxidation of various nucleoside phosphites to their corresponding phosphates using ethyl(methyl)dioxirane under nonbasic, anhydrous conditions.

Starting Phosphite TriesterProduct Phosphate TriesterYield (%)Reference
(5'-DMTr-T) P(OCE) (3'-T-OBz)(5'-DMTr-T) P(O)(OCE) (3'-T-OBz)98 nih.gov
(5'-DMTr-dCBz) P(OCE) (3'-T-OBz)(5'-DMTr-dCBz) P(O)(OCE) (3'-T-OBz)97 nih.gov
(5'-DMTr-dABz) P(OCE) (3'-T-OBz)(5'-DMTr-dABz) P(O)(OCE) (3'-T-OBz)98 nih.gov
(5'-DMTr-dGIb) P(OCE) (3'-T-OBz)(5'-DMTr-dGIb) P(O)(OCE) (3'-T-OBz)97 nih.gov
Nonbasic and Nonaqueous Conditions

Oxidation of Nitrogen-containing Compounds (e.g., N-oxides, Hydroxylamines)

This compound serves as a potent oxidizing agent for a variety of nitrogen-containing organic compounds. Its application allows for the selective oxidation of primary, secondary, and tertiary amines, as well as other nitrogenous substances, leading to a range of valuable oxidized products.

The oxidation of tertiary amines using dioxiranes like this compound characteristically affords the corresponding N-oxides. This transformation is generally efficient and occurs under mild reaction conditions. For example, pyridines are readily converted to their respective N-oxides. The fundamental reaction involves the transfer of an oxygen atom from the dioxirane to the nitrogen atom of the amine.

When secondary amines react with this compound, they are typically oxidized to form hydroxylamines. Further oxidation of these hydroxylamines can subsequently yield nitrones. The oxidation of primary amines is a more complex process that can result in several different products, including nitroso and nitro compounds, with the specific outcome being dependent on the reaction conditions and the structure of the amine substrate. The initial oxidation product is often a hydroxylamine, which can then undergo further oxidation.

The reactivity of this compound with various classes of amines can be summarized as follows:

Primary Amines: Can be oxidized to form nitroso or nitro compounds.

Secondary Amines: Are generally converted into hydroxylamines.

Tertiary Amines: Typically yield the corresponding N-oxides.

The table below outlines the expected oxidation products for different nitrogen-containing functional groups when treated with this compound.

Substrate TypeProduct(s)
Primary AmineNitroso compounds, Nitro compounds
Secondary AmineHydroxylamines
Tertiary AmineN-oxides
PyridinePyridine N-oxide

Oxidation of Sulfur-containing Compounds

This compound is a highly effective and selective reagent for the oxidation of sulfur-containing organic compounds. It facilitates the oxidation of sulfides first to sulfoxides and, upon further reaction, to sulfones, with these transformations proceeding under mild conditions. This controllability is a significant advantage of employing dioxiranes for such oxidation reactions.

The oxidation of a sulfide (B99878) to a sulfoxide (B87167) is typically a fast reaction. By using a stoichiometric amount of this compound, the sulfoxide can often be isolated as the primary product. If an excess of the oxidizing agent is applied, the reaction proceeds to furnish the corresponding sulfone. This stepwise nature of the oxidation allows for the controlled and selective synthesis of either sulfoxides or sulfones from a single sulfide precursor.

The general mechanism involves an initial electrophilic attack by the dioxirane on the sulfur atom. Research has shown that the reaction may proceed through a hypervalent sulfur intermediate. This mechanism explains why in some cases, particularly with highly reactive dioxiranes, the sulfone can be formed directly, even when the sulfide is in excess. The chemoselectivity of this compound is a notable feature; other functional groups within a molecule may remain untouched, depending on their relative reactivity. This makes it a valuable tool in complex organic syntheses where the preservation of sensitive functionalities is crucial.

The table below illustrates the products resulting from the oxidation of representative sulfur-containing compounds with this compound.

SubstrateProduct with Stoichiometric EMDOProduct with Excess EMDO
ThioanisoleMethyl phenyl sulfoxideMethyl phenyl sulfone
Dibenzyl sulfideDibenzyl sulfoxideDibenzyl sulfone
ThiopheneThiophene-S-oxideThiophene-S,S-dioxide

Deoxygenation of N-oxides

While dioxiranes are primarily recognized as powerful oxidizing agents, the reverse reaction—deoxygenation of N-oxides—can be achieved using other chemical systems. Although direct deoxygenation by this compound is not a standard transformation, the underlying principle of oxygen atom transfer is pertinent. For instance, palladium-catalyzed methods have been effectively developed for the deoxygenation of pyridine N-oxides. These reactions work by transferring an oxygen atom from the N-oxide to another molecule, such as a trialkylamine, which acts as the oxygen acceptor. This process, while not involving the direct use of this compound as a reagent, illustrates the reversibility of N-oxidation under specific catalytic conditions.

The deoxygenation of pyridine N-oxides is a synthetically useful transformation. It allows for the removal of the N-oxide functionality after it has been used, for example, as a directing or activating group in other chemical modifications of the pyridine ring. The reaction efficiently reduces the N-oxide back to its parent pyridine.

The general transformation is as follows:

Pyridine N-oxide + Oxygen Acceptor --(Catalyst)--> Pyridine + Oxygen Acceptor-Oxide

A key advantage of these catalytic methods is their tolerance for a wide array of functional groups, enabling their application to complex and diversely substituted pyridine derivatives.

Oxidation of Organometallic Substrates

The utility of this compound also encompasses the oxidation of organometallic compounds. The potent electrophilic nature of dioxiranes enables the oxidation of either the metal center or its associated ligands. These reactions can lead to various outcomes, such as the insertion of an oxygen atom into a metal-carbon bond or an increase in the oxidation state of the metal center.

Given the vast diversity of organometallic compounds, a single, universally applicable reaction scheme cannot be defined. However, the reactions generally proceed via an electrophilic attack of the dioxirane's oxygen atom on the organometallic substrate.

Organometallic Substrate TypePotential Oxidation Product(s)
Metal-Alkyl ComplexMetal-Alkoxy Complex, Metal-Oxo Complex
Metal-Aryl ComplexMetal-Phenoxide Complex
Low-Valent Metal ComplexHigher-Valent Metal Complex

It is important to recognize that the oxidation of organometallic compounds by dioxiranes is a specialized area of chemical research. The reactivity and outcome for any specific substrate must be evaluated individually based on empirical studies.

Theoretical and Computational Studies of Ethylmethyldioxirane Reactivity

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are central to understanding the reactivity of dioxiranes. These methods are employed to model various aspects of chemical behavior, from ground-state properties to the intricate details of reaction transition states.

Computational studies on the isomerization of ethylmethyldioxirane have been performed using DFT methods. researchgate.net The geometric parameters of EMD are typically optimized at the UB3LYP level of theory, often utilizing basis sets such as 6-31G** and 6-311+G**. researchgate.netcolab.ws To enhance accuracy, the calculated energies are corrected for zero-point vibrational energies (ZPVE). researchgate.netcolab.ws These theoretical results for EMD isomerization have shown good agreement with experimental data. researchgate.netcolab.ws

The reliability of these computational methods is further supported by studies on related dioxirane (B86890) systems. For instance, DFT calculations (B3LYP/6-31G(d)) on dimesityldioxirane have produced structural parameters that align well with those determined by X-ray crystallography. smu.eduacs.org The O-O bond length, a critical parameter for dioxiranes, was experimentally measured at 1.503 Å, which is in good agreement with the calculated value of 1.490 Å. smu.eduacs.org The accuracy of computational methods is crucial, as achieving a quantitative agreement between theory and experiment for dioxirane structures often requires accounting for electron correlation effects with at least MP2 theory and employing large basis sets. smu.edu

Below is a table comparing experimental and calculated geometric parameters for various dioxiranes, illustrating the performance of different computational methods.

CompoundMethodr(O-O) [Å]r(C-O) [Å]∠OCO [°]
Dioxirane Microwave1.5161.38866.2
CCSD(T)1.5141.38566.2
Dimethyldioxirane (B1199080) MP2/6-31G(d)1.5211.417-
Dimesityldioxirane X-ray1.5031.41464.2
B3LYP/6-31G(d)1.4901.414-
Difluorodioxirane Electron Diffraction1.5781.34871.7
MP2/6-311G(2d)1.5761.34971.5

Table 1: Comparison of Experimental and Calculated Geometric Parameters for Dioxiranes. smu.edu

Predicting the selectivity of chemical reactions is a significant challenge where computational chemistry has proven highly valuable. rsc.org For dioxirane oxidations, the B3LYP theoretical model has been shown to give substantial hydride transfer character to the transition state and adequately describes the selectivity of the oxidation of substrates like hydrocarbons and alcohols. researchgate.netacs.org Fully quantum mechanical studies have demonstrated that transition state modeling at the UB3LYP-DFT/6-31G* level of theory can accurately model the enantioselectivity for a wide range of dioxirane-catalyzed asymmetric epoxidations. nih.govnih.gov These methods can successfully predict synthetically useful high selectivities. nih.govnih.gov

The mechanism of C-H bond oxidation by dioxiranes proceeds through a highly polar and asynchronous transition state. researchgate.netacs.org This transition state is common for both the concerted oxygen insertion into the C-H bond and the formation of a radical pair. researchgate.netacs.org The transition state involves the formation of a new O-H bond alongside the rupture of the substrate's C-H bond and the dioxirane's O-O bond. researchgate.netacs.org The ability to model these complex transition states is crucial for understanding and predicting the outcomes of stereoselective reactions. rsc.org

The surrounding solvent or medium can significantly influence reaction pathways and energetics. Computational models can account for these effects. For dioxirane oxidation reactions, it has been found that the agreement between theoretical calculations and experimental data is notably improved when the influence of a dielectric medium is taken into account. researchgate.netacs.org The Isodensity Polarizable Continuum Model (IPCM) is one such method used to simulate the solvent environment. researchgate.netacs.org This model helps to more accurately represent the polar transition states involved in these reactions, thereby improving the prediction of reaction selectivities and energetics. researchgate.netacs.org

Prediction of Selectivity and Transition State Structures

Modeling of Reaction Pathways and Intermediates

Computational studies have been instrumental in mapping the potential energy surfaces of reactions involving this compound. The thermal decomposition of EMD, for example, is understood to proceed through four distinct parallel pathways. colab.ws These include two isomerization pathways leading to the formation of ethyl acetate (B1210297) and methyl propionate, an oxidation pathway involving the insertion of an oxygen atom into a C-H bond of the solvent (e.g., butanone), and a pathway involving hydrogen atom abstraction from the solvent. colab.ws

The oxidation of C-H bonds by dioxiranes has been a particular focus of modeling efforts. researchgate.netacs.org A key finding from these studies is the existence of a bifurcation point on the potential energy surface that occurs after the system passes through the common transition state. researchgate.netacs.org This bifurcation leads to two possible channels: a concerted oxygen insertion into the C-H bond or the formation of an intermediate radical pair, consisting of an alkyl radical and an α-hydroxyalkoxyl radical. researchgate.netacs.org This dual-channel mechanism, elucidated through computational modeling, reconciles what were once considered contradictory experimental observations. researchgate.netacs.org

Limitations and Accuracy of Computational Methods for Dioxirane Chemistry

Despite their power, computational methods have inherent limitations and their accuracy can be dependent on the specific system and the level of theory applied. researchgate.net A significant finding in dioxirane chemistry is that the MP2 method incorrectly predicts the selectivities of oxidation reactions. researchgate.netacs.org This inaccuracy arises because the MP2 method tends to overestimate the proton-transfer character of the transition state. researchgate.netacs.org

In contrast, the B3LYP DFT functional provides a more adequate description of the transition state's character and, consequently, the reaction's selectivity. researchgate.netacs.org However, for obtaining highly accurate final energies, even more robust methods such as MP4(SDTQ) and QCISD(T) have been employed, particularly for fundamental reactions like the oxidation of methane. researchgate.netacs.org

The accuracy of computational predictions for dioxirane reactions is also sensitive to several factors:

The type of C-H bond being oxidized in the substrate. researchgate.net

The environment , specifically whether the reaction is modeled in the gas phase or in a solution. researchgate.net

The basis set used for the calculations, with larger and more flexible basis sets generally providing more accurate results. researchgate.net

While quantum mechanical approaches promise higher accuracy for transition state geometries and energies compared to faster but less precise force-field based methods, they are computationally more demanding. nih.gov The choice of method, therefore, often involves a trade-off between computational cost and the desired accuracy for the specific chemical question being addressed. nih.govcolumbia.edu

Spectroscopic and Analytical Methodologies in Emd Research

Spectroscopic Techniques for Investigating EMD Reactions and Products.researchgate.net

A combination of spectroscopic methods is employed to study the transformations involving EMD. These techniques provide detailed information on the molecular structure and functional groups of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of EMD-mediated reactions. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to track the conversion of substrates and identify the resulting products. researchgate.net

In the context of epoxidation reactions, such as the epoxidation of Plukenetia conophora oil using EMD, NMR spectroscopy provides definitive evidence of the conversion. researchgate.net The disappearance of signals corresponding to olefinic protons and carbons in the starting material and the appearance of new signals in the epoxy region confirm the reaction's progress and success. researchgate.net

Specifically, ¹³C NMR is particularly powerful for this purpose. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. savemyexams.comlibretexts.org In the case of the epoxidation of an oil, the characteristic signals of the double bond carbons (C=C) are observed in the range of 125-133 ppm. researchgate.net Following a successful epoxidation with EMD, these signals are absent in the ¹³C NMR spectrum of the product. researchgate.net Concurrently, new peaks appear in the range of 56-58 ppm, which are attributable to the carbons of the newly formed epoxy rings. researchgate.net This clear shift in resonance frequencies provides unambiguous evidence for the conversion of double bonds to epoxy groups. researchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shift Data for EMD Epoxidation of an Unsaturated Oil. researchgate.net

Carbon TypeChemical Shift (ppm) - Starting OilChemical Shift (ppm) - Epoxidized Oil
Olefinic Carbons (C=C)125-133Absent
Epoxy Ring CarbonsAbsent56-58
Carbonyl Carbon (Ester)172-173172-173
Glycerol Carbons62, 6862, 68
Alkyl Carbons (CH₂)14-3114-31

This table is based on data reported for the epoxidation of Plukenetia conophora oil. researchgate.net

¹H NMR spectroscopy complements the ¹³C NMR data by monitoring the signals of the protons attached to these carbons, further confirming the structural changes occurring during the reaction.

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in the reactants and products of EMD reactions. nih.govbellevuecollege.edu By measuring the absorption of infrared radiation by a molecule, an IR spectrum is obtained which reveals characteristic vibrational frequencies of different chemical bonds. mvpsvktcollege.ac.in

In the study of EMD-driven epoxidations, IR spectroscopy is used to confirm the conversion of alkene functionalities into epoxy groups. researchgate.net The spectrum of the starting material, for instance an unsaturated oil, will show a characteristic absorption band for the C=C stretching vibration. libretexts.org Upon complete epoxidation with EMD, this band will be absent in the IR spectrum of the product, indicating the consumption of the double bonds. researchgate.net The formation of the epoxide can also be monitored, although its absorption may be less distinct.

The analysis of other regions of the IR spectrum can confirm the presence of other functional groups within the molecule, which remain unchanged during the reaction, such as carbonyl groups in esters or hydroxyl groups in alcohols. bellevuecollege.edulibretexts.org

Table 2: Key IR Absorption Frequencies in EMD Epoxidation.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Observation in EMD Epoxidation
AlkeneC=C stretch~1640-1680Present in starting material, absent in product. libretexts.org
AlkaneC-H stretch~2850-3000Present in both starting material and product. libretexts.org
EsterC=O stretch~1735-1750Present in both starting material and product (if applicable). libretexts.org

The combined use of IR and NMR spectroscopy provides a comprehensive picture of the structural transformations taking place during EMD reactions. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. In the context of EMD research, mass spectrometry is employed to identify reaction intermediates and final products. nih.gov

Techniques such as electrospray ionization (ESI)-MS are particularly valuable for analyzing the products of EMD reactions in solution. nih.gov ESI is a soft ionization technique that allows for the transfer of molecules from solution into the gas phase as ions without significant fragmentation, making it ideal for the analysis of intact product molecules. walisongo.ac.id This enables the precise determination of their molecular weights, which is a crucial step in their identification.

Furthermore, differential electrochemical mass spectrometry (DEMS), which combines electrochemical methods with mass spectrometry, can be used to detect volatile intermediates and products formed during reactions in real-time. hidenanalytical.com This can provide insights into the reaction mechanism by identifying transient species that are not observable by other methods. hidenanalytical.com By coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS), complex mixtures of reaction products can be separated and identified individually. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Kinetic Spectrophotometry for Rate Constant Determination.oarjpublication.com

Kinetic spectrophotometry is a widely used method for determining the rate constants of chemical reactions. oarjpublication.comresearchgate.net This technique relies on monitoring the change in absorbance of a light-absorbing species over time. fiveable.me If either a reactant or a product of an EMD reaction absorbs light in the UV-visible region of the electromagnetic spectrum, its concentration can be tracked throughout the reaction.

The rate of the reaction can be determined by measuring the change in absorbance as a function of time. oarjpublication.com By analyzing this data, key kinetic parameters such as the reaction order and the rate constant (k) can be calculated. researchgate.netfiveable.me For example, in a reaction where EMD is the limiting reagent and its concentration is being monitored, the rate law of the reaction can be established.

The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, is the fundamental principle behind this technique. oarjpublication.com By performing the reaction at different temperatures, the activation energy of the reaction can also be determined using the Arrhenius equation. fiveable.me

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection.measurlabs.com

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. measurlabs.combruker.com This method is particularly valuable for investigating reaction mechanisms that may involve radical intermediates. researchgate.net

In the context of EMD research, ESR spectroscopy can be used to determine if the thermal decomposition or reaction of EMD proceeds, either in part or exclusively, through a radical pathway. researchgate.net Some studies have suggested that the decomposition of dioxiranes can involve radical processes. researchgate.net

The principle of ESR is analogous to NMR, but it involves the excitation of electron spins rather than the spins of atomic nuclei. nih.gov When a sample containing radicals is placed in a magnetic field, the unpaired electrons can absorb microwave radiation, giving rise to an ESR spectrum. nih.gov The resulting spectrum can provide information about the identity, concentration, and structure of the radical species present. nih.gov

To detect highly reactive, short-lived radicals, a technique called spin trapping is often employed. nih.govdgk-ev.de In this method, a "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a more stable, persistent radical that can be readily detected by ESR. dgk-ev.de The characteristics of the resulting ESR signal can help to identify the original, short-lived radical. nih.gov The use of ESR can, therefore, provide crucial evidence for the involvement of radical mechanisms in reactions of this compound. researchgate.net

Future Perspectives and Emerging Research Directions for Ethylmethyldioxirane

Development of More Efficient and Selective EMD-Mediated Oxidations

A primary focus of future research is the development of more efficient and selective oxidation reactions mediated by ethylmethyldioxirane. While EMD is a powerful oxidant, achieving high selectivity for specific functional groups within complex molecules remains a key challenge. Current research aims to refine reaction conditions, such as solvent and temperature, to minimize side reactions and improve yields of desired products.

One promising area is the epoxidation of unsaturated fatty acids and vegetable oils. EMD has shown success in converting double bonds to epoxy groups, which are valuable intermediates for producing lubricants, plasticizers, and coatings. researchgate.net Studies on the epoxidation of Plukenetia conophora oil using EMD have demonstrated complete conversion of double bonds. researchgate.netresearchgate.net Future work will likely focus on optimizing these processes for industrial-scale production, potentially through the use of biphasic systems to facilitate product separation and catalyst recycling.

Furthermore, investigations into the oxidation of other classes of organic compounds are ongoing. This includes the oxidation of nucleoside phosphites to phosphates, a critical step in oligonucleotide synthesis, although some corrections to initial reports have been noted. acs.org The selective oxidation of bidentate nitrogen heteroarenes is another area of interest. core.ac.uk Researchers are also exploring the use of EMD in the oxidation of C-H bonds, which represents a significant challenge in synthetic chemistry due to the high stability of these bonds. acs.org Achieving regioselective and stereoselective C-H oxidation with EMD would open up new avenues for the synthesis of complex organic molecules.

Exploration of EMD in Green Chemistry and Sustainable Synthesis

In an era of increasing environmental awareness, the application of this compound in green and sustainable chemistry is a rapidly growing field of research. ijnc.irscitechnol.comresearchgate.net Green chemistry principles emphasize waste reduction, the use of renewable resources, and the design of environmentally benign chemical processes. scitechnol.comunep.orgscientificupdate.com EMD-mediated oxidations, particularly when generated in situ, can offer a greener alternative to traditional oxidation methods that often rely on toxic heavy metals or harsh reagents. rub.de

A significant application of EMD in sustainable synthesis is the modification of vegetable oils. researchgate.netppor.az Vegetable oils are a renewable feedstock, and their conversion into value-added products like epoxidized oils aligns with the principles of green chemistry. researchgate.netppor.az These epoxidized oils can be used to produce bio-based lubricants and polymers, reducing our reliance on petroleum-based products. dntb.gov.uawisconsin.edu The use of EMD for the epoxidation of vegetable oil derivatives is seen as a promising route for producing environmentally friendly industrial materials.

Further Elucidation of Complex Mechanistic Aspects

Despite decades of study, the precise mechanisms of many EMD-mediated reactions are still not fully understood. researchgate.net Future research will continue to unravel the intricate details of these reaction pathways. A key area of investigation is the thermal decomposition of EMD, which can proceed through multiple parallel pathways, including isomerization and solvent oxidation. researchgate.net

The mechanism of C-H bond oxidation by dioxiranes, including EMD, is a subject of intense debate and study. acs.org Research suggests that the reaction proceeds through a highly polar, asynchronous transition state. acs.orgresearchgate.net This can lead to either a concerted oxygen insertion or the formation of a radical pair. acs.orgresearchgate.net The exact pathway can be influenced by factors such as the substrate structure, solvent, and the theoretical methods used for calculations. researchgate.net

Advanced computational and experimental techniques will be crucial in further elucidating these complex mechanisms. acs.org Density functional theory (DFT) calculations have been used to study the isomerization of EMD and the transition states of oxidation reactions. acs.orgresearchgate.net Combining these theoretical studies with experimental data from techniques like kinetic analysis and product distribution studies will provide a more complete picture of how EMD interacts with different substrates at a molecular level.

Potential for Novel Synthetic Transformations and Industrial Processes

The unique reactivity of this compound holds significant potential for the development of novel synthetic transformations and their application in industrial processes. rub.de As our understanding of EMD's reactivity grows, so too will our ability to harness it for the synthesis of new and valuable compounds. rsc.org

One area with considerable potential is the synthesis of fine chemicals and pharmaceuticals. rub.de The ability of EMD to perform selective oxidations under mild conditions makes it an attractive reagent for the synthesis of complex molecules with sensitive functional groups. The development of new synthetic methods using EMD could lead to more efficient and cost-effective routes for producing a wide range of chemical products.

The epoxidation of vegetable oils using EMD is a prime example of a process with industrial potential. ppor.az Epoxidized vegetable oils have a wide range of applications, including as plasticizers for PVC, stabilizers, and as precursors for polyols and polyurethanes. Scaling up EMD-mediated epoxidation processes from the laboratory to an industrial scale is a key area for future development. This will require addressing challenges related to reaction efficiency, cost-effectiveness, and process safety.

Integration of Advanced Computational and Experimental Techniques

The synergy between advanced computational and experimental techniques is poised to revolutionize the study and application of this compound. encyclopedia.pubmdpi.comchemrxiv.org Computational methods, such as density functional theory (DFT), provide powerful tools for investigating reaction mechanisms, predicting reactivity, and designing new experiments. acs.orgresearchgate.netresearchgate.net

For instance, computational modeling can help to understand the subtle electronic and steric factors that govern the selectivity of EMD oxidations. researchgate.net This knowledge can then be used to design more selective catalysts or to optimize reaction conditions for a specific transformation. researchgate.net Molecular dynamics simulations can provide insights into the behavior of EMD in different solvent environments, which is crucial for developing efficient and green reaction systems. researchgate.net

Experimental techniques are also becoming increasingly sophisticated. mdpi.com Advanced spectroscopic methods, such as in-situ NMR, can be used to monitor the progress of EMD-mediated reactions in real-time, providing valuable kinetic and mechanistic data. acs.org The combination of these experimental observations with computational models allows for a much deeper and more nuanced understanding of the chemical processes at play. encyclopedia.pub This integrated approach will be essential for unlocking the full potential of this compound in the years to come.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.